3,5-Dichloro-2-iodopyrazine
Overview
Description
3,5-Dichloro-2-iodopyrazine is a chemical compound with the molecular formula C4HCl2IN2 . It is stored in a dark place, sealed in dry, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, 2,6-Dichloropyrazine is added to a solution of TMPZnCl.LiCl in THF at 25°C, and the reaction mixture is stirred for 30 minutes . In the second stage, iodine dissolved in dry THF is added to the mixture, which is then stirred for another 0.5 hours . The reaction mixture is quenched with a saturated aqueous Na2S2O3 solution and a saturated aqueous NH4Cl solution, extracted with diethyl ether, and dried over anhydrous Na2SO4 . After filtration, the solvent is evaporated in vacuo .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C4HCl2IN2 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 274.88 .Scientific Research Applications
Synthesis of New Bipyrazoles and Polymers : Murakami and Yamamoto (1999) explored the synthesis of new 3,3′-Dichloro-5,5′-bipyrazoles and poly(bipyrazole-5,5′-diyl)s, highlighting the potential of 3,5-dichloropyrazoles in creating novel compounds and polymers with applications in materials science (Murakami & Yamamoto, 1999).
Functionalization of Dichloropyridines : Marzi, Bigi, and Schlosser (2001) discussed the selective functionalization of dichloropyridines, including 3,5-dichloro-2-iodopyrazine, which is essential for the synthesis of various chemically significant compounds (Marzi, Bigi, & Schlosser, 2001).
Catalytic Aminocarbonylation : Takács et al. (2007) investigated the palladium-catalyzed aminocarbonylation of iodopyrazine, including 3-iodopyrazine, demonstrating its utility in synthesizing biologically important compounds (Takács, Jakab, Petz, & Kollár, 2007).
Coordination Polymer Synthesis : Näther, Wriedt, and Jess (2003) explored the synthesis of new copper(I) iodide coordination polymers using 2-iodopyrazine, which has implications in the field of coordination chemistry (Näther, Wriedt, & Jess, 2003).
Nephrotoxic Effects of Haloanilines : Hong et al. (2000) studied the nephrotoxic effects of 3,5-dihaloanilines, including 3,5-dichloroaniline, offering insights into the biological and toxicological effects of such compounds (Hong, Anestis, Henderson, & Rankin, 2000).
Deprotonation Study of Trihalopyridines : Bobbio and Schlosser (2001) conducted a deprotonation study using 3,5-dichloro-2-fluoropyridine, which is crucial for understanding the reactivity and potential applications of such compounds in organic synthesis (Bobbio & Schlosser, 2001).
Pyrazole-Based NHC Complex Synthesis : Han, Lee, and Huynh (2009) synthesized various 4-iodopyrazolium salts with different substituents, demonstrating the versatility of pyrazoles like this compound in forming catalytically active complexes (Han, Lee, & Huynh, 2009).
Safety and Hazards
3,5-Dichloro-2-iodopyrazine is classified as a warning substance . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The safety data sheet suggests obtaining special instructions before use and providing appropriate exhaust ventilation at places where dust is formed .
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of 3,5-Dichloro-2-iodopyrazine include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has good bioavailability .
properties
IUPAC Name |
3,5-dichloro-2-iodopyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-2-1-8-4(7)3(6)9-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEULAQIUCSOQQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)I)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576994 | |
Record name | 3,5-Dichloro-2-iodopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
136866-30-3 | |
Record name | 3,5-Dichloro-2-iodopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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